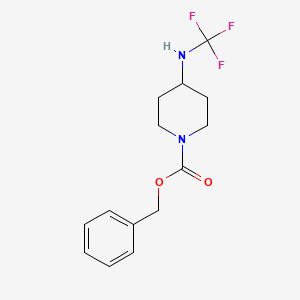
Benzyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a benzyl group and a trifluoromethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.
Addition of the Trifluoromethylamino Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the piperidine ring or the trifluoromethylamino group, potentially leading to the formation of secondary amines or reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl group or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Secondary amines, reduced piperidine derivatives.
Substitution: Various substituted benzyl or piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as hydrophobicity or thermal stability.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activity or receptor binding.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may find applications in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of Benzyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylamino group can enhance binding affinity and selectivity, while the piperidine ring provides structural stability.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Benzylpiperidine: Similar structure but lacks the trifluoromethylamino group.
Trifluoromethylpiperidine: Similar structure but lacks the benzyl group.
Piperidine Carboxylates: Various derivatives with different substituents on the piperidine ring.
Uniqueness:
Trifluoromethylamino Group: Enhances binding affinity and selectivity in biological applications.
Benzyl Group: Provides additional sites for chemical modification and enhances lipophilicity.
Piperidine Ring: Offers structural stability and versatility in chemical reactions.
Properties
Molecular Formula |
C14H17F3N2O2 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
benzyl 4-(trifluoromethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)18-12-6-8-19(9-7-12)13(20)21-10-11-4-2-1-3-5-11/h1-5,12,18H,6-10H2 |
InChI Key |
HUVAEVSQKQWEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















